molecular formula C17H18N4O4 B2454680 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797261-69-8

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2454680
CAS No.: 1797261-69-8
M. Wt: 342.355
InChI Key: GXDLUDCUIWXUKU-UHFFFAOYSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biological chemistry research. This molecule is a hybrid heterocycle, incorporating a tetrahydropyranopyrazole scaffold linked via a methylene bridge to a 2-oxobenzoxazole acetamide group. The pyrazole core is a privileged structure in medicinal chemistry, frequently found in compounds with a wide spectrum of documented biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties . The fusion of this pyrazole with a tetrahydropyran ring creates a unique, rigid bicyclic system that can influence the molecule's pharmacokinetic profile and binding affinity. The 2-oxobenzoxazol-3(2H)-yl moiety is another pharmaceutically relevant heterocycle, often explored for its potential biological activities. The integration of these two distinct heterocyclic systems into a single molecular framework through an acetamide linker follows the principle of molecular hybridization, a strategy aimed at developing new chemical entities with enhanced or multi-target biological profiles . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the investigation of novel mechanisms of action in various disease models. Researchers can utilize it as a key intermediate for constructing more complex molecular architectures or as a probe for screening against specific biological targets. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-20-13-6-7-24-10-11(13)12(19-20)8-18-16(22)9-21-14-4-2-3-5-15(14)25-17(21)23/h2-5H,6-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDLUDCUIWXUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activities, focusing on anticancer properties and other pharmacological effects based on diverse research findings.

Structural Characteristics

The compound features a unique structure that combines a tetrahydropyrano[4,3-c]pyrazole moiety and a 2-oxobenzo[d]oxazole group. Its molecular formula is C16H19N3O2C_{16}H_{19}N_{3}O_{2}, with a molecular weight of approximately 285.347 g/mol. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds, particularly those containing pyrazole and benzoxazole derivatives. The following table summarizes the anticancer activity of related compounds:

CompoundCancer Cell LinesIC50 (µM)Mechanism of Action
Compound 6bHepG26.83Induces apoptosis via caspase activation
Compound 4bMCF-72.14Inhibits CDK2 and EGFR kinases
Compound 5dMDA-MB-23119.34Cell cycle arrest at G2/M phase

Case Study: Compound 6b
In a study evaluating the antiproliferative effects against various cancer cell lines (HepG2, MCF-7, MDA-MB-231), compound 6b exhibited significant cytotoxicity with an IC50 of 6.83μM6.83\mu M against HepG2 cells. The mechanism involved caspase-dependent apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

Other Pharmacological Activities

Beyond anticancer properties, benzoxazole derivatives have been reported to exhibit a range of pharmacological activities including:

  • Antiviral Activity : Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication.
  • Antifungal Activity : Compounds similar to this compound have demonstrated antifungal properties against various strains.
  • Anti-inflammatory Effects : Some studies indicate that these compounds may reduce inflammation through modulation of cytokine production.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and various protein targets involved in cancer progression. For instance, interactions with EGFR and HER2 have been explored to understand the compound's inhibitory effects on these kinases .

Q & A

Q. What statistical approaches validate conflicting bioactivity results across independent studies?

  • Methodology :
  • Meta-analysis : Pool data from ≥3 studies using random-effects models to calculate pooled effect sizes (Hedges’ g) .
  • Sensitivity analysis : Exclude outliers (e.g., studies with high risk of bias) to assess robustness .

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